molecular formula C9H9N3O3 B15221679 Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B15221679
M. Wt: 207.19 g/mol
InChI Key: MPSJNPYQKJOASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the class of benzoimidazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzene ring, and functional groups such as an amino group, a keto group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of o-phenylenediamine with methyl 2-oxo-2-(phenylamino)acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 2-oxo-3-(phenylamino)-2,3-dihydro-1H-indole-6-carboxylate

Uniqueness

Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific combination of functional groups and its benzoimidazole core structure. This uniqueness contributes to its distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 6-amino-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,10H2,1H3,(H2,11,12,14)

InChI Key

MPSJNPYQKJOASL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.